Product packaging for 5,6,7,8-Tetrahydroquinazolin-6-ol(Cat. No.:)

5,6,7,8-Tetrahydroquinazolin-6-ol

Cat. No.: B8046667
M. Wt: 150.18 g/mol
InChI Key: FPTUMBPKMQEZOF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-6-ol is a chiral tetrahydroquinazoline derivative of significant interest in scientific research. The tetrahydroquinoline and related heterocyclic scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Researchers are particularly interested in such chiral molecules because their optically pure forms can enable specific recognition processes with biological targets, which is crucial for investigating new therapeutic agents . This compound serves as a key synthetic intermediate and a potential chiral building block for the development of novel bioactive molecules. Its core structure is associated with research into antiproliferative agents, as some analogs have demonstrated the ability to induce mitochondrial membrane depolarization and increase cellular ROS production in cancer cell lines . Furthermore, chiral diamines based on similar 5,6,7,8-tetrahydroquinoline backbones have been successfully employed as ligands in transition metal complexes for asymmetric catalysis, such as the transfer hydrogenation of cyclic imines, which are key steps in the synthesis of biologically active alkaloids . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B8046667 5,6,7,8-Tetrahydroquinazolin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5,7,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTUMBPKMQEZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6,7,8 Tetrahydroquinazolin 6 Ol and Its Derivatives

Established Synthetic Routes to the 5,6,7,8-Tetrahydroquinazoline (B1197369) Core Structure

The construction of the 5,6,7,8-tetrahydroquinazoline skeleton is a key step in the synthesis of 5,6,7,8-tetrahydroquinazolin-6-ol. Several reliable methods have been developed for this purpose, each with its own advantages and substrate scope.

Cyclocondensation Reactions with Guanidine (B92328) Derivatives

Cyclocondensation reactions represent a classical and widely utilized approach for the synthesis of pyrimidine-containing heterocycles, including the 5,6,7,8-tetrahydroquinazoline core. These reactions typically involve the condensation of a guanidine derivative with a suitable dicarbonyl compound or its equivalent.

One such method involves the reaction of guanidine hydrochloride with bis-benzylidene cyclohexanones. This reaction leads to the formation of 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines. The mechanism is proposed to initiate with a Michael addition of the guanidine to one of the enone fragments of the bis-benzylidene cyclohexanone (B45756), followed by an intramolecular cyclization and dehydration. nih.gov While this method is effective for accessing certain derivatives, the reported yields can be modest, often in the range of 19–28%.

Another variation of this approach is the reaction of guanidine hydrochloride with 2-substituted cyclohexane-1,3-diones. This reaction provides a direct route to 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-ones. The use of different catalysts and reaction conditions can be employed to optimize the yields and purity of the final products.

The general scheme for the cyclocondensation of guanidine with a dicarbonyl precursor is presented below:

Reactant 1Reactant 2Product Type
Guanidine HydrochlorideBis-benzylidene Cyclohexanone8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamine
Guanidine Hydrochloride2-Substituted Cyclohexane-1,3-dione2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Utilization of α-Aminoamidines with Bis-benzylidene Cyclohexanones

A significant advancement in the synthesis of 5,6,7,8-tetrahydroquinazoline derivatives involves the use of α-aminoamidines as the nitrogen-containing component in reactions with bis-benzylidene cyclohexanones. nih.gov This method has been shown to be highly efficient, proceeding under mild conditions and providing excellent yields of the desired products, typically ranging from 47% to 80%. researchgate.net

The reaction is generally carried out by heating the α-aminoamidine and the bis-benzylidene cyclohexanone in a suitable solvent, such as pyridine (B92270). The mechanism is believed to proceed through a cascade process initiated by a Michael addition of the amidine to one of the olefinic bonds of the enone, followed by an intramolecular cyclization and subsequent aromatization, which can be facilitated by aerial oxidation. A key advantage of using α-aminoamidines is that the resulting tetrahydroquinazoline (B156257) derivatives can bear protecting groups that allow for further selective functionalization. nih.gov

A representative reaction scheme is as follows:

α-AminoamidineBis-benzylidene CyclohexanoneSolventTemperatureYield
Substituted α-aminoamidineSubstituted bis-benzylidene cyclohexanonePyridine100 °C47-80%

Reactions Involving Anilines and α,β-Unsaturated Carbonyl Compounds

The reaction of anilines with α,β-unsaturated carbonyl compounds provides a versatile route to various heterocyclic systems, including those related to the tetrahydroquinazoline core. While direct synthesis of 5,6,7,8-tetrahydroquinazolines from simple anilines and α,β-unsaturated carbonyl compounds is less commonly reported, the underlying principles of conjugate addition and cyclization are relevant.

A related and well-established synthesis involves the reaction of 3-aminocyclohex-2-enones (which can be considered vinylogous amides derived from an amine and a β-diketone) with β-ethoxy-α,β-unsaturated aldehydes or ketones. This reaction yields 7,8-dihydroquinolin-5(6H)-ones, which are direct precursors to 5,6,7,8-tetrahydroquinolines upon reduction. rsc.org This strategy highlights the potential for constructing the fused ring system through the reaction of an enamine or a related nucleophilic nitrogen species with an electrophilic α,β-unsaturated carbonyl compound.

The general principle involves the initial Michael addition of the amine to the β-carbon of the unsaturated carbonyl, followed by an intramolecular condensation and dehydration to form the heterocyclic ring.

Strategies Incorporating Diels-Alder Reactions for Intermediate Preparation

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be strategically employed in the synthesis of intermediates for 5,6,7,8-tetrahydroquinazoline derivatives. This [4+2] cycloaddition can be used to construct the cyclohexane (B81311) ring with the desired stereochemistry, which is then further elaborated to the final heterocyclic product.

One such strategy involves an intramolecular Diels-Alder reaction of appropriately substituted 1,2,4-triazines to prepare 5,6,7,8-tetrahydroquinolines. While this yields a quinoline (B57606) rather than a quinazoline (B50416), it demonstrates the feasibility of using this reaction to form the saturated portion of the fused ring system.

More directly, aza-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, can be used to construct the pyrimidine (B1678525) ring. For instance, the reaction of a diene with an N-acyl imine can lead to the formation of a tetrahydropyridine (B1245486) ring, which can be a key intermediate. Subsequent annulation of the remaining part of the pyrimidine ring would then lead to the tetrahydroquinazoline skeleton.

Reductive Amination Approaches in Derivative Synthesis

Reductive amination is a highly effective method for the formation of C-N bonds and can be applied to the synthesis of 5,6,7,8-tetrahydroquinazoline derivatives, particularly for the introduction of substituents or for the cyclization step itself. This reaction involves the condensation of a carbonyl group with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity.

An elegant example of this strategy is the diastereoselective synthesis of substituted tetrahydroquinolines through a tandem reduction-reductive amination sequence. nih.govresearchgate.net This approach involves the catalytic hydrogenation of a substrate containing both a nitro group and a carbonyl group. The nitro group is first reduced to an aniline, which then undergoes intramolecular condensation with the carbonyl to form a cyclic imine, which is subsequently reduced to the tetrahydroquinoline. nih.govresearchgate.net A similar intramolecular reductive amination strategy could be envisioned for the synthesis of the 5,6,7,8-tetrahydroquinazoline ring system from a suitably functionalized precursor.

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral this compound analogs is of significant interest, as the stereochemistry of such molecules can have a profound impact on their biological activity.

One effective strategy for achieving stereocontrol is through the use of chiral catalysts in key bond-forming reactions. For instance, the asymmetric transfer hydrogenation of a suitable precursor ketone can be used to introduce the hydroxyl group at the C-6 position with high enantioselectivity. This approach often employs chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral ligands.

Another powerful method involves the enzymatic resolution of a racemic mixture of this compound or a suitable precursor. Lipases are commonly used for this purpose, selectively acylating one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated enantiomers. For example, the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using lipase (B570770) from Candida antarctica has been successfully employed to obtain the desired enantiomer in high yield and optical purity. mdpi.com A similar approach could be applied to the synthesis of chiral this compound.

Furthermore, substrate-controlled diastereoselective reactions can be employed. For example, a hydroxyl-directed reductive amination can be used to introduce a substituent with a specific stereochemical relationship to the existing hydroxyl group.

A summary of potential stereoselective strategies is provided below:

StrategyDescriptionKey Reagents/Catalysts
Asymmetric HydrogenationEnantioselective reduction of a ketone precursor to the chiral alcohol.Chiral Rhodium or Ruthenium complexes
Enzymatic ResolutionSelective acylation of one enantiomer of a racemic alcohol.Lipases (e.g., from Candida antarctica)
Chiral Auxiliary-Mediated SynthesisUse of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.Chiral oxazolidinones in Diels-Alder reactions
Diastereoselective Reductive AminationIntroduction of a new stereocenter via reductive amination, with the stereochemical outcome controlled by an existing stereocenter.Substrate with a pre-existing chiral center

Enzymatic Resolution and Asymmetric Synthesis Strategies

The introduction of chirality, particularly at the C-6 position, is crucial for the development of stereochemically pure and potentially more active pharmaceutical agents. Enzymatic and asymmetric synthesis strategies offer powerful tools to achieve this.

Enzymatic Resolution:

While specific enzymatic resolution of this compound is not prominently described, the enzymatic kinetic resolution of the structurally analogous (±)-5,6,7,8-tetrahydroquinolin-8-ol has been successfully achieved. This process utilizes lipase from Candida antarctica to selectively acylate one enantiomer, allowing for the separation of both (R)- and (S)-enantiomers in high yield and with excellent enantiomeric excess. This demonstrates the potential of enzymatic methods for accessing enantiomerically pure building blocks within this class of compounds.

Asymmetric Synthesis:

Modern asymmetric synthesis offers several pathways to chiral tetrahydroquinazolines. Catalytic asymmetric [4+2] cycloaddition reactions have emerged as a powerful strategy. For instance, iridium-catalyzed and copper-catalyzed asymmetric cycloadditions have been employed to produce chiral tetrahydroquinazolines with high enantioselectivities. These methods typically involve the reaction of a prochiral precursor with a chiral catalyst to direct the formation of a specific enantiomer.

Control of Stereochemistry at the C-6 Position and Other Chiral Centers

Achieving precise control over the stereochemistry at the C-6 position of the 5,6,7,8-tetrahydroquinazoline nucleus is a significant synthetic challenge. The development of stereoselective synthetic methods is paramount for elucidating the structure-activity relationships of chiral derivatives.

The stereochemical outcome of synthetic transformations can be influenced by a variety of factors, including the choice of chiral catalysts, substrates, and reaction conditions. For the analogous 5,6,7,8-tetrahydroquinolin-8-ol, the enzymatic resolution provides a reliable method to obtain both enantiomers with high optical purity. This approach, if translated to the quinazoline system, would be highly valuable.

Furthermore, diastereoselective reactions can be employed to control the relative stereochemistry of multiple chiral centers within the molecule. For example, the stereoselective synthesis of complex fused heterocyclic systems has been achieved through carefully designed reaction cascades, demonstrating the potential for high levels of stereocontrol in related structures. rsc.org

Advanced Synthetic Techniques and Green Chemistry Considerations

The development of environmentally benign and efficient synthetic methods is a central tenet of modern chemistry. Advanced synthetic techniques and green chemistry principles are increasingly being applied to the synthesis of 5,6,7,8-tetrahydroquinazolines and their derivatives.

Aerial Oxidation in Aromatization Steps

A key step in some synthetic routes to quinazolines is the aromatization of a dihydroquinazoline (B8668462) intermediate. Traditional methods for this oxidation often rely on stoichiometric and sometimes toxic oxidizing agents. In contrast, the use of molecular oxygen from the air as the terminal oxidant represents a significantly greener alternative.

Several methodologies have been developed that utilize aerial oxidation for the synthesis of quinazolines and related heterocycles. rsc.orgorganic-chemistry.orgrsc.orgnih.gov These include:

CsOH-mediated aerobic oxidative cyclocondensation: This method utilizes cesium hydroxide (B78521) to promote the reaction of 2-aminoarylmethanols with nitriles under an air atmosphere to yield 2-substituted quinazolines. rsc.org

Copper-catalyzed aerobic oxidation: Copper catalysts have been shown to be effective in promoting the aerobic oxidation of dihydroquinazolines to their aromatic counterparts. organic-chemistry.org

Laccase/DDQ cooperative catalytic system: This bio-inspired system employs a laccase enzyme in conjunction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to catalyze the aerobic oxidative cyclization for the synthesis of quinazolinones under mild, aqueous conditions. rsc.org

These methods, by replacing hazardous oxidants with air, significantly improve the environmental footprint of quinazoline synthesis.

Chemical Transformations and Derivatization of 5,6,7,8 Tetrahydroquinazolin 6 Ol

Functionalization at the Hydroxyl Group (C-6 Position) and Other Substituents

The hydroxyl group at the C-6 position is a key site for chemical modification, enabling the introduction of various functional groups and the extension of the molecular scaffold.

The hydroxyl group of 5,6,7,8-tetrahydroquinazolin-6-ol can readily undergo etherification and esterification reactions, common transformations for alcoholic functional groups.

Etherification: The Williamson ether synthesis provides a classic method for the formation of ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide, yielding an ether. wikipedia.org The reaction is an SN2 process, and thus works most efficiently with primary alkyl halides. wikipedia.org While specific examples for this compound are not prevalent in the literature, the general principles of this reaction are applicable.

Esterification: Fischer-Speier esterification is a standard acid-catalyzed method for converting carboxylic acids and alcohols to esters. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comkhanacademy.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use an excess of the alcohol or remove water as it is formed. libretexts.org The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. youtube.com Again, while direct literature on the Fischer esterification of this compound is scarce, this method represents a fundamental approach to its derivatization.

A related enzymatic esterification has been demonstrated for the structurally similar 5,6,7,8-tetrahydroquinolin-8-ol, where vinyl acetate (B1210297) was used as the acyl donor in the presence of a lipase (B570770) to achieve dynamic kinetic resolution. libretexts.org This highlights the potential for both chemical and enzymatic esterification of the C-6 hydroxyl group in the tetrahydroquinazoline (B156257) series.

Table 1: General Conditions for Etherification and Esterification

ReactionReagentsCatalystGeneral ConditionsProduct
Williamson Ether SynthesisAlkyl Halide (R-X)Strong Base (e.g., NaH)Anhydrous solvent6-Alkoxy-5,6,7,8-tetrahydroquinazoline
Fischer EsterificationCarboxylic Acid (R-COOH)Strong Acid (e.g., H₂SO₄)Reflux in excess alcohol or with water removal5,6,7,8-Tetrahydroquinazolin-6-yl ester

The secondary alcohol at the C-6 position of this compound can be oxidized to the corresponding ketone, 5,6,7,8-tetrahydroquinazolin-6-one. This transformation is a key step in the synthesis of various quinazoline (B50416) derivatives. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Common oxidizing agents for secondary alcohols include pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂). vedantu.com PCC is a milder reagent that can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. vedantu.com MnO₂ is a selective oxidizing agent that preferentially oxidizes allylic and benzylic alcohols. vedantu.com While the hydroxyl group in this compound is not allylic or benzylic, related studies on similar heterocyclic systems suggest that various oxidizing conditions can be effective.

For instance, the oxidation of substituted 4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines has been achieved using manganese(IV) oxide. Research has also demonstrated the oxidation of the condensation products of 5-aminopyrazoles with 1,3-cyclohexanedione (B196179) derivatives to the corresponding 6,7-dihydroazolo[5,1-b]quinazolin-8(5H)-ones using ceric ammonium (B1175870) nitrate. masterorganicchemistry.com These examples from related heterocyclic systems provide strong evidence for the feasibility of oxidizing the C-6 hydroxyl group of this compound to the corresponding ketone.

Modifications and Substitutions on the Tetrahydroquinazoline Ring System

Beyond functionalization of the hydroxyl group, the tetrahydroquinazoline ring itself can be modified through various synthetic strategies, including the use of protecting groups and condensation reactions to expand the scaffold.

In the multistep synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain functional groups from undesired reactions. synarchive.comwikipedia.org The hydroxyl group of this compound can be protected using a variety of standard alcohol protecting groups.

Silyl (B83357) Ethers: A common strategy for protecting alcohols is the formation of silyl ethers, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. masterorganicchemistry.comyoutube.com These are typically formed by reacting the alcohol with a silyl halide (e.g., TMSCl, TBDMSCl) in the presence of a base like triethylamine (B128534) or imidazole (B134444). youtube.com Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Acetals: Another class of protecting groups for alcohols are acetals, such as the tetrahydropyranyl (THP) ether. These are formed by reacting the alcohol with dihydropyran under acidic conditions. Acetals are stable to basic and nucleophilic reagents but are easily removed by acidic hydrolysis. youtube.comyoutube.com

In the context of the tetrahydroquinazoline scaffold, research has shown the use of protecting groups on other parts of the molecule. For example, derivatives of 5,6,7,8-tetrahydroquinazoline (B1197369) have been synthesized with protecting groups on the C2-tert-butyl moiety, which can be cleaved to allow for further functionalization. synarchive.comwikipedia.orgnih.govresearchgate.net This demonstrates the strategic importance of protecting groups in the synthesis of complex tetrahydroquinazoline derivatives.

Table 2: Common Protecting Groups for the C-6 Hydroxyl Group

Protecting GroupFormation ReagentsCleavage Reagents
Trimethylsilyl (TMS) EtherTMSCl, Base (e.g., Et₃N)TBAF or mild acid
tert-Butyldimethylsilyl (TBDMS) EtherTBDMSCl, ImidazoleTBAF or acid
Tetrahydropyranyl (THP) EtherDihydropyran, Acid catalystAqueous acid

Condensation reactions are powerful tools for the construction of cyclic systems and the expansion of existing molecular scaffolds. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic example used to form five- or six-membered rings. synarchive.comwikipedia.org

A notable application of this strategy in the synthesis of tetrahydroquinazoline derivatives involves a sequence starting from nitroalkanes, ethyl acrylate, and amidines. This sequence proceeds through a conjugate addition, followed by a Dieckmann condensation and a subsequent pyrimidine (B1678525) ring formation to construct the 5,6,7,8-tetrahydroquinazoline scaffold. This approach allows for the introduction of diversity at multiple points in the molecule.

Synthetic Utility of this compound as a Building Block

The chemical transformations discussed above highlight the utility of this compound as a versatile building block in organic synthesis. The ability to functionalize the C-6 hydroxyl group and modify the tetrahydroquinazoline ring system allows for the creation of a library of derivatives with diverse structures and properties.

Research has shown that unprotected 5,6,7,8-tetrahydroquinazolines, obtained after the cleavage of protecting groups, can be used as building blocks for further synthetic transformations. wikipedia.org The structural similarity to 5,6,7,8-tetrahydroquinolin-8-ol, which is considered a critical building block in asymmetric catalysis and pharmaceutical chemistry, further underscores the potential of this compound in these areas. masterorganicchemistry.comlibretexts.org The strategic introduction and manipulation of functional groups on this scaffold can lead to the development of novel compounds with tailored properties for a range of applications. The synthesis of amino-substituted 5,6,7,8-tetrahydroquinolines via catalytic hydrogenation further illustrates the utility of this core structure in accessing a variety of functionalized derivatives. vedantu.com

Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydroquinazolin 6 Ol Derivatives

Elucidation of Key Pharmacophoric Features within the Tetrahydroquinazoline (B156257) Scaffold

The 5,6,7,8-tetrahydroquinazoline (B1197369) core serves as a fundamental scaffold from which key pharmacophoric features emanate. Molecular docking studies have identified several crucial interaction points that contribute to the biological activity of these derivatives. For instance, in studies predicting the antitubercular activity of novel 5,6,7,8-tetrahydroquinazoline derivatives, the pyrimidine (B1678525) portion of the scaffold plays a pivotal role. researchgate.net

Key pharmacophoric features often include:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a critical interaction for anchoring the molecule within the active site of target enzymes. Similarly, amino groups or other substituents attached to the pyrimidine ring can serve as hydrogen bond donors. mdpi.com

Hydrophobic Interactions: The partially saturated cyclohexyl ring and any appended aryl groups contribute to hydrophobic interactions with non-polar pockets in a receptor. The spatial arrangement of these hydrophobic moieties is crucial for binding affinity. mdpi.com

Aromatic/π-Interactions: Aryl substituents, commonly found at various positions of the scaffold, can engage in π-π stacking or π-cation interactions with aromatic amino acid residues in the target protein.

Impact of Substituent Effects on Investigated Biological Activity Profiles

The substitution pattern around the 5,6,7,8-tetrahydroquinazoline core has a profound impact on the resulting biological activity. The strategic placement of different functional groups allows for the modulation of properties such as potency, selectivity, and pharmacokinetics. Research has demonstrated that diversification at multiple points on the scaffold is a viable strategy for generating novel bioactive compounds. researchgate.net

A study by Snizhko et al. on a series of novel 5,6,7,8-tetrahydroquinazolines synthesized through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones provides a clear example of substituent effects. nih.gov In their work, various aryl groups were introduced at the C4 and C7 positions, and their potential inhibitory activity against several enzymes was predicted through molecular docking. The electronic nature of these substituents (e.g., electron-donating or electron-withdrawing groups) significantly influences the predicted binding affinity. nih.govresearchgate.net

For example, the presence of a chlorine atom on the phenyl ring at the C4 position was shown to be a key feature in some of the most promising compounds for antitubercular activity. researchgate.net This suggests that halogen bonding or specific steric and electronic effects contribute favorably to the interaction with the target enzyme. The table below summarizes the substitutions on a series of synthesized 5,6,7,8-tetrahydroquinazoline derivatives and their predicted potential as inhibitors against various enzymes based on docking studies. nih.govresearchgate.net

CompoundR¹ (at C2)R² (at C4)R³ (at C7)Predicted High Binding Affinity Targets
3aC(CH₃)₂NHBocPhenylPhenylMtDprE1, β-glucosidase
3bC(CH₃)₂NHBoc4-Chlorophenyl4-ChlorophenylDHFR, MtPanK, MtDprE1, β-glucosidase
3cC(CH₃)₂NHBoc4-Methoxyphenyl4-MethoxyphenylDHFR, MtPanK, MtDprE1, β-glucosidase
3dC(CH₃)₂NHBoc4-(Dimethylamino)phenyl4-(Dimethylamino)phenylDHFR, MtPanK, MtDprE1, β-glucosidase
3eC(CH₃)₂NHCbzPhenylPhenylMtDprE1, β-glucosidase
3fC(CH₃)₂NHCbz4-Chlorophenyl4-ChlorophenylDHFR, MtPanK, MtDprE1, β-glucosidase
3gC(CH₃)₂NHCbz4-Methoxyphenyl4-MethoxyphenylDHFR, MtPanK, MtDprE1, β-glucosidase

Data derived from in silico molecular docking studies by Snizhko et al. nih.govresearchgate.net

Conformational Analysis and its Influence on SAR

This conformational preference dictates the spatial orientation of substituents on the C5, C6, C7, and C8 atoms, positioning them in either axial-like or equatorial-like orientations. The relative stereochemistry of these substituents profoundly affects how the molecule fits into the binding site of a biological target. For instance, the relative orientation of the aryl groups at the C4 and C7 positions in the derivatives studied by Snizhko et al. is fixed by the conformation of the tetrahydro-ring, which in turn influences the molecule's ability to make optimal contact with the receptor. nih.gov

The conformational properties of the scaffold can influence SAR in several ways:

Pre-organization: A rigid analog that is "pre-organized" in the bioactive conformation may exhibit higher binding affinity due to a lower entropic penalty upon binding.

Induced Fit: A more flexible scaffold may be able to adapt its conformation to fit into a binding site, a phenomenon known as induced fit.

Access to Binding Pockets: The specific puckering of the ring can expose or shield certain functional groups, affecting their ability to interact with the target. Docking studies of related scaffolds have shown that the concave structure created by the fused ring system can effectively occupy specific pockets within an enzyme's active site. mdpi.com

In essence, the conformation of the tetrahydroquinazoline ring is not a passive feature but an active contributor to the molecule's pharmacodynamic profile, working in concert with electronic and substituent effects to determine the ultimate biological outcome.

Investigation of Biological Activities of 5,6,7,8 Tetrahydroquinazolin 6 Ol and Its Analogs in Vitro and in Silico Studies

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Efficacy

The antibacterial potential of quinazolinone derivatives, analogs of 5,6,7,8-Tetrahydroquinazolin-6-ol, has been a subject of significant research. These compounds have demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.

In vitro studies have shown that certain quinazolin-4(3H)-one derivatives are effective against common nosocomial pathogens. eco-vector.com For instance, derivatives with a naphthyl group have shown bacteriostatic effects against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Similarly, derivatives containing an amide group linked to a phenyl radical have also exhibited pronounced antimicrobial activity against these bacteria. eco-vector.com The mechanism of action is thought to involve the disruption of the bacterial cell membrane and interference with DNA replication and protein synthesis. eco-vector.com

Further research into 2-amino-1-aryl-1,4,5,6,7,8-hexahydro-4-phenylquinoline-3-carbonitrile derivatives, which are structurally related to tetrahydroquinazolines, has also revealed significant antibacterial properties. Some of these compounds have demonstrated strong effects against Bacillus subtilis, Escherichia coli, and Salmonella Typhimurium. ijpjournal.com The antimicrobial activity of these derivatives is often influenced by the nature and position of their substituents. ijpjournal.com

Additionally, some quinazolinone derivatives have shown notable activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. eco-vector.com The broad-spectrum antibacterial activity of these analogs highlights their potential as lead compounds for the development of new antibacterial agents.

Table 1: Antibacterial Activity of this compound Analogs

Analog/DerivativeBacterial StrainActivityReference
Quinazolin-4(3H)-one derivatives with a naphthyl groupStaphylococcus aureus, Streptococcus pneumoniaeBacteriostatic effect eco-vector.com
Quinazolin-4(3H)-one derivatives with an amide groupStaphylococcus aureus, Streptococcus pneumoniaePronounced antimicrobial activity eco-vector.com
2-amino-1-aryl-1,4,5,6,7,8-hexahydro-4-phenylquinoline-3-carbonitrile derivativesBacillus subtilis, Escherichia coli, Salmonella TyphimuriumStrong effects ijpjournal.com
Quinazolinone derivativesPseudomonas aeruginosa, Klebsiella pneumoniaePharmacological effect eco-vector.com

Antifungal Efficacy

Analogs of this compound have also been investigated for their antifungal properties against various pathogenic fungi.

Specifically, 5,8-quinazolinedione (B1202752) derivatives have been synthesized and tested for their in vitro antifungal activity against Candida species and Aspergillus niger. nih.gov Among these, 6-arylamino-7-chloro-5,8-quinazolinediones generally exhibited more potent antifungal activity compared to other tested derivatives. nih.gov Some of these compounds showed more potent antifungal activities than the standard drugs fluconazole (B54011) and griseofulvin.

Furthermore, pyrimido[4,5-b]quinolone derivatives, which are related to the tetrahydroquinazoline (B156257) structure, have demonstrated strong effects against Aspergillus fumigatus and Candida albicans. ijpjournal.com The antifungal activity of these compounds is also dependent on their specific chemical structures and substituents. ijpjournal.com

Table 2: Antifungal Activity of this compound Analogs

Analog/DerivativeFungal StrainActivityReference
6-arylamino-7-chloro-5,8-quinazolinedionesCandida species, Aspergillus nigerPotent antifungal activity nih.gov
Pyrimido[4,5-b]quinolone derivativesAspergillus fumigatus, Candida albicansStrong effects ijpjournal.com

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and tetrahydroquinazoline derivatives have emerged as promising candidates. mdpi.comnih.gov

In silico molecular docking studies have indicated that newly synthesized 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives exhibit a high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govnih.gov These findings suggest that these compounds could be promising candidates for the development of new antitubercular agents. nih.govnih.gov

In vitro studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have shown promising antitubercular activity against the H37Rv strain of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 2 to 128 µg/mL. mdpi.com Specifically, analogs with a di-substituted aryl moiety containing electron-withdrawing halogens at the 2-position of the quinazoline (B50416) scaffold were found to be the most active. mdpi.com Furthermore, the inclusion of an imidazole (B134444) ring at the 2-position of the dihydroquinazolin-4(1H)-one structure also resulted in significant inhibitory action against both the susceptible H37Rv and multidrug-resistant strains of M. tuberculosis. mdpi.com

Another study focused on 6,7,8,9-tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'-substituted benzylidene)thiazolo[2,3-b]quinazolin-3-phenylhydrazone derivatives, which were screened in vitro for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. researchgate.net The highest inhibition was observed with the derivative containing a 4'-fluorobenzylidene substituent. researchgate.net

Table 3: Antitubercular Activity of this compound Analogs

Analog/DerivativeStudy TypeTarget/StrainKey FindingReference
5,6,7,8-Tetrahydroquinazoline derivativesIn silicoM. tuberculosis enzymes (DHFR, MtPanK, MtDprE1)High binding affinity nih.govnih.gov
2,3-Dihydroquinazolin-4(1H)-one derivativesIn vitroM. tuberculosis H37RvMIC values ranging from 2-128 µg/mL mdpi.com
6,7,8,9-Tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'-fluorobenzylidene)thiazolo[2,3-b]quinazolin-3-phenylhydrazoneIn vitroM. tuberculosis H37RvHighest inhibition in the tested series researchgate.net

Antiviral Activity Research (In Vitro and In Silico)

Activity against SARS-CoV-2 Proteins

The global health crisis caused by SARS-CoV-2 has accelerated the search for effective antiviral agents. In this context, quinazoline derivatives have been investigated for their potential to inhibit key viral proteins.

In silico studies have been employed to screen for potential inhibitors of SARS-CoV-2. nih.govmdpi.com These computational methods help in identifying candidate drugs by predicting their binding affinities to viral targets. nih.gov In vitro assays are then used to validate the antiviral effects of these candidates and to understand their mechanisms of action at a molecular level. nih.govmdpi.com While specific studies on this compound are limited, research on related compounds provides valuable insights. For instance, in silico studies have evaluated the binding of various antiviral drugs, including some with structural similarities to quinazolines, to the SARS-CoV-2 main protease. scispace.comsemanticscholar.org

Anti-inflammatory Activity Research (In Vitro)

Chronic inflammation is a contributing factor to numerous diseases, making the development of new anti-inflammatory agents a critical area of research. Analogs of this compound have shown promise in this regard.

Modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines has led to the development of compounds with significant in vivo anti-inflammatory activity. nih.gov Research has also explored replacing the CH linkage in these compounds and expanding the cycloalkyl ring, which has resulted in active 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogues. nih.gov

Furthermore, in silico docking studies have been used to identify potential anti-inflammatory lead compounds among 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles by examining their interaction with the p38 mitogen-activated protein kinase (MAPK) catalytic site. researchgate.net Subsequent in vivo evaluation of these compounds for their ability to inhibit prostaglandin (B15479496) synthesis has shown that they exhibit significant anti-inflammatory activity with minimal ulcerogenic effects when compared to the standard drug indomethacin. researchgate.net

Receptor Modulation Studies (e.g., D2 and D3 Receptors)

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of various neurological and psychiatric disorders. Research has been conducted on quinazoline and related analogs to evaluate their potential as modulators of these receptors.

A series of analogs with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif, which shares structural similarities with tetrahydroquinazolines, have been synthesized and evaluated for their affinity at dopamine D1, D2, and D3 receptors. nih.gov These compounds generally displayed strong affinity for the D3 receptor with very good selectivity. nih.gov Docking studies revealed that these molecules bind to the orthosteric binding pocket of the D3 receptor. nih.gov

Furthermore, structural analogs of 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin (5-OMe-BPAT), a compound with a 2-aminotetralin core, have been evaluated for their ability to bind to dopamine D2, D3, and serotonin (B10506) 5-HT1A receptors in vitro. nih.gov These studies help in understanding the structure-activity relationships that govern the interaction of these compounds with dopamine receptors. nih.gov

Other Investigated Biological Activity Profiles

Derivatives of the tetrahydroquinazoline and related tetrahydroquinoline scaffolds have demonstrated a variety of biological effects. These studies provide a foundation for the potential therapeutic applications of these compounds.

Antioxidant Activity

A series of novel thiazolo-quinazoline derivatives were synthesized and evaluated for their antioxidant properties. The study revealed that certain compounds within this series exhibited potent antioxidant activity in various assays, including DPPH radical scavenging, nitric oxide scavenging, and hydrogen peroxide scavenging. researchgate.net The most active compounds featured fluoro, bromo, or chloro substitutions on the phenyl ring. researchgate.net

Analgesic Activity

The analgesic potential of quinazoline analogs has been explored in several studies. New condensed derivatives of anpirtoline, where the pyridine (B92270) ring was replaced with a quinazoline nucleus, demonstrated significant analgesic activity. nih.gov The activity of some of these compounds was comparable to that of the clinically used drugs flupirtine (B1215404) and tramadol. nih.gov Additionally, a tetrahydroisoquinoline derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, showed pronounced analgesic effects, with one dose being twice as active as metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org Another study compared the analgesic effects of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a GABA mimetic, and found it to be an effective analgesic agent. nih.gov

Anticancer Activity

The anticancer properties of tetrahydroquinoline and quinazolinone derivatives have been a significant area of research. Derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-ol have been shown to induce oxidative stress and apoptosis in cancer cells through the PI3K/AKT/mTOR signaling pathway. A library of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives also showed significant antiproliferative activity against various cancer cell lines. semanticscholar.org Furthermore, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one exhibited potent cytotoxicity against colon and lung cancer cell lines by inducing cell cycle arrest and apoptosis. nih.gov Synthesized 5-deaza-5,6,7,8-tetrahydrofolic acid and its analogues also displayed potent growth inhibition against leukemic cells and antitumor activity against murine solid tumors. nih.gov Quinazolinones, in general, are recognized for their potential as anticancer agents, with their mechanism often involving the induction of apoptosis. mdpi.com

Antihypertensive Activity

Several quinazoline derivatives have been synthesized and screened for their antihypertensive effects. A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were found to have hypotensive effects, with some compounds being as potent as prazosin. nih.gov Another study on 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones also showed good to moderate antihypertensive activity. nih.gov The mechanism for some of these compounds is believed to be through α1-adrenergic receptor blocking, similar to prazosin. nih.gov

Anti-Alzheimer's Disease Activity

Analogs of this compound have been investigated as potential treatments for Alzheimer's disease. A series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors and were effective at reversing scopolamine-induced memory impairment in vivo. nih.gov 8-Hydroxyquinoline-based analogs have also been evaluated for their activity against butyrylcholinesterase and the β-secretase activity of cathepsin B, both of which are implicated in the progression of Alzheimer's disease. x-mol.com Quinazoline derivatives are considered to have diverse therapeutic potential for Alzheimer's by modulating β-amyloid, tau protein, and various enzymes. researchgate.net

Anticonvulsant Activity

The anticonvulsant properties of thiazolo-quinazoline derivatives have been demonstrated in studies. A series of 6,7,8,9-tetrahydro-5H-5-(2'-hydroxy phenyl)-2-(4'-substituted benzylidine)-3-(4-nitrophenyl amino) thiazolo-quinazoline derivatives showed significant anticonvulsant activity in mouse models. researchgate.net The most potent compound in this series had a fluoro substitution on the phenyl ring. researchgate.net

Anti-HIV Activity

The potential for tetrahydroquinoline derivatives in anti-HIV therapies has also been explored. A series of isoquinoline-based CXCR4 antagonists, which included a tetrahydroquinoline moiety, displayed excellent antiviral activity against HIV-1 and HIV-2 with low cytotoxicity. nih.gov

Compound Class/DerivativeBiological ActivityKey Findings
Thiazolo-quinazoline derivativesAntioxidantPotent activity in DPPH, nitric oxide, and hydrogen peroxide scavenging assays. researchgate.net
Quinazoline analogs of anpirtolineAnalgesicActivity comparable to flupirtine and tramadol. nih.gov
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HClAnalgesicTwice the activity of metamizole sodium and acetylsalicylic acid at a specific dose. biomedpharmajournal.org
(R)-5,6,7,8-tetrahydroquinolin-8-ol derivativesAnticancerInduce oxidative stress and apoptosis via PI3K/AKT/mTOR pathway.
2-Methyl-5,6,7,8-tetrahydroquinoline derivativesAnticancerSignificant antiproliferative activity against multiple cancer cell lines. semanticscholar.org
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneAnticancerPotent cytotoxicity against colon and lung cancer cells. nih.gov
2-Piperidino-4-amino-6,7-dimethoxyquinazolinesAntihypertensiveSome compounds as potent as prazosin. nih.gov
7-Substituted quinazolin-4(3H)-onesAntihypertensiveGood to moderate activity, likely via α1-adrenergic receptor blockade. nih.gov
5-Amino-5,6,7,8-tetrahydroquinolinonesAnti-Alzheimer'sInhibit acetylcholinesterase and reverse memory impairment in vivo. nih.gov
8-Hydroxyquinoline-based analogsAnti-Alzheimer'sInhibit butyrylcholinesterase and cathepsin B. x-mol.com
Thiazolo-quinazoline derivativesAnticonvulsantSignificant activity in mouse seizure models. researchgate.net
Isoquinoline-based CXCR4 antagonists with a tetrahydroquinoline moietyAnti-HIVExcellent antiviral activity against HIV-1 and HIV-2 with low cytotoxicity. nih.gov

Computational Chemistry and in Silico Modeling of 5,6,7,8 Tetrahydroquinazolin 6 Ol Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Research on 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has extensively utilized molecular docking to explore their therapeutic potential. For instance, studies have shown that these derivatives exhibit high binding affinity towards several key enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). researchgate.netnih.govnih.gov These findings suggest that 5,6,7,8-tetrahydroquinazolines could be promising candidates for the development of new antitubercular drugs. nih.govnih.gov

Specifically, docking analyses of certain derivatives, such as compounds 3c and 3d from one study, revealed favorable inhibitor-enzyme docking characteristics, highlighting them as attractive candidates for further development against multidrug-resistant tuberculosis strains. nih.gov The interactions observed often involve hydrogen bonds and other non-covalent interactions with crucial amino acid residues within the enzyme's active site. For example, the interaction between ligand 3c and the MtPanK protein has been visualized to understand the binding mode. researchgate.net

Furthermore, molecular docking has predicted high inhibitory activity of these compounds against β-glucosidase, suggesting a novel application for the tetrahydroquinazoline (B156257) scaffold in the treatment of diabetes. researchgate.netnih.gov The docking pose of compound 3c at Raucaffricine β-glucosidase revealed key interactions with active site residues like Glu186, Trp392, and Glu420. researchgate.net

In the context of cancer research, molecular docking has been employed to investigate the potential of tetrahydroquinazolinone derivatives as EGFR inhibitors. sbmu.ac.ir By docking these compounds into the active site of the EGFR protein (PDB code 1M17), researchers can predict their binding affinity and interaction patterns, with some compounds showing promising results. sbmu.ac.ir

Derivative ClassTarget ProteinPredicted ActivityKey Interactions
5,6,7,8-TetrahydroquinazolinesMycobacterium tuberculosis DHFR, MtPanK, MtDprE1AntitubercularHigh binding affinity, specific inhibitor-enzyme docking
5,6,7,8-Tetrahydroquinazolinesβ-glucosidaseAntidiabeticInteraction with active site residues (e.g., Glu186, Trp392, Glu420)
TetrahydroquinazolinonesEGFRAnticancerBinding within the active site, predicted inhibitory activity

Density Functional Theory (DFT) Calculations for Electronic and Optical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties, including electronic and optical characteristics.

In the study of a novel 1,2,3,4-tetrahydroquinazoline derivative, 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol (1 ), DFT calculations were employed to verify its structure and elucidate its electronic and optical properties. nih.gov Experimental UV-vis spectroscopy in methanol (B129727) showed that the compound absorbs in the UV region up to approximately 350 nm and exhibits dual emission with bands at about 340 and 446 nm. nih.gov DFT calculations help to rationalize these observed spectroscopic properties by providing insights into the electronic transitions responsible for the absorption and emission phenomena.

For a series of tetraarylbisquinazolinones, quantum chemical methods, including DFT, were used in conjunction with experimental UV-Vis and fluorescence spectroscopy to understand the influence of different substituents on intramolecular charge transfer (ICT). mdpi.com The electronic absorption spectra of dibromo precursors in DMSO revealed multiple absorption bands in the UV region, attributed to π–π* transitions of the quinazolinone backbone. mdpi.com DFT calculations can model the molecular orbitals involved in these transitions and explain the shifts in absorption and emission wavelengths upon substitution.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for assessing the stability of ligand-protein complexes predicted by molecular docking.

For a novel ambroxol-derived tetrahydroquinazoline, MD simulations were conducted to evaluate the stability of its complexes with SARS-CoV-2 proteins, specifically the Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3_range 207–379-AMP). nih.gov The simulations revealed that the complex of the S-isomer with PLpro was highly unstable, while other complexes remained stable, providing crucial information for guiding further drug design efforts. nih.gov The stability of a protein-ligand complex in MD simulations is often assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable complex will typically show a low and converging RMSD value. The number and consistency of hydrogen bonds formed between the ligand and protein throughout the simulation are also key indicators of a stable interaction. researchgate.net

In another study, MD simulations were used to study the binding interactions of fluorescent flavonols with the β-glucosidase enzyme, complementing molecular docking studies. dntb.gov.ua Such simulations provide a more dynamic picture of the binding event, accounting for the flexibility of both the ligand and the protein, which is often simplified in docking calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a correlation between a set of molecular descriptors (physicochemical properties or theoretical parameters) and the observed activity. wikipedia.org

While specific QSAR models solely focused on 5,6,7,8-tetrahydroquinazolin-6-ol were not found in the provided search results, the principles of QSAR are highly relevant to this class of compounds. The development of QSAR models for tetrahydroquinolone derivatives as GPR41 modulators demonstrates the application of this approach to similar scaffolds. nih.gov Such studies reveal that modifications to specific parts of the molecule, like an attached aryl group, can significantly alter the compound's activity, providing valuable insights for designing more potent and selective modulators. nih.gov

The goal of a QSAR study is not only to predict the activity of new compounds but also to understand the underlying mechanisms of action by interpreting the molecular descriptors used in the model. researchgate.net For example, a QSAR model might reveal that properties like relative negative partial charge, solvation energy, and radius of gyration have a decisive influence on the inhibitory activity of a series of compounds. researchgate.net

In Silico Bioavailability and Druggability Predictions (e.g., Human Blood-Brain Barrier Penetration, Gastrointestinal Absorption)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For a novel tetrahydroquinazoline derivative, in silico tools such as SwissADME, BOILED-Egg, and ProTox-II were used to evaluate its bioavailability, druggability, and ADMET properties. nih.gov The BOILED-Egg plot, for instance, predicted positive human blood-brain barrier (BBB) penetration and gastrointestinal (GI) absorption for the R-isomer of the compound. nih.gov The ability of a drug to cross the BBB is a critical factor for CNS-active compounds, as over 98% of small organic compounds are estimated to not cross this barrier. nih.gov Computational models that predict BBB permeability are therefore invaluable.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including the 5,6,7,8-tetrahydroquinazoline (B1197369) framework. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectra of 5,6,7,8-tetrahydroquinazoline derivatives, characteristic signals corresponding to the protons of the tetrahydroquinazoline (B156257) core are observed. For instance, in a series of synthesized derivatives, the proton signals for the CH₂ groups in the saturated ring typically appear as multiplets in the upfield region. mdpi.com The chemical shifts and coupling patterns of these protons are influenced by the nature and position of substituents on the quinazoline (B50416) ring. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. oregonstate.edu The chemical shifts in ¹³C NMR spectra are indicative of the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). For example, in derivatives of 5,6,7,8-tetrahydroquinazoline, the carbons of the saturated cyclohexene (B86901) ring resonate at higher field compared to the aromatic carbons of the pyrimidine (B1678525) ring. mdpi.comnih.gov The presence of specific functional groups, such as a carbonyl or a methyl group, can be confirmed by their characteristic chemical shifts.

Table 1: Representative Predicted ¹³C NMR Chemical Shifts for a Tetrahydroquinoline Derivative

AtomPredicted Chemical Shift (ppm)
C522.3
C627.4
C726.9
C861.2
C2164.8
C4158.2
C4a126.1
C8a135.7
Data is illustrative and based on a representative substituted tetrahydroquinazoline derivative. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for the analysis of volatile derivatives of the tetrahydroquinazoline core. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. This level of precision is critical for confirming the identity of newly synthesized compounds. In the analysis of various 5,6,7,8-tetrahydroquinazoline derivatives, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For 5,6,7,8-tetrahydroquinazolin-6-ol and its analogs, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Other key absorptions would include C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, as well as C=N and C=C stretching vibrations associated with the quinazoline ring system. In related tetrahydroquinoline derivatives, characteristic IR bands have been observed for N-H, C-H, and other functional groups. mdpi.com

X-ray Diffraction (Single-Crystal and Powder) for Solid-State Structure Determination

For complex heterocyclic systems like substituted tetrahydroquinazolines, single-crystal X-ray diffraction studies have been instrumental in confirming the stereochemistry and solid-state packing of the molecules. For instance, in a study of a related 5,6,7,8-tetrahydro- mdpi.comrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one, X-ray diffraction revealed the planarity of the fused ring system and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the quinazoline ring system. The position and intensity of these bands can be influenced by the solvent and the presence of substituents. Studies on related compounds, such as 2,4,6-trinitrotoluene, have demonstrated the utility of UV-Vis spectroscopy in monitoring chemical reactions and identifying intermediates based on changes in their electronic spectra. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has traditionally relied on the cyclocondensation of guanidine (B92328) derivatives with aldehydes and ketones. acs.org However, recent research has focused on developing more efficient and selective synthetic routes. A notable advancement involves the use of α-aminoamidines as versatile building blocks. For instance, the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in pyridine (B92270) at 100°C has been shown to produce a series of substituted 5,6,7,8-tetrahydroquinazolines in good yields (47–80%). acs.orgresearchgate.net This method is characterized by its mild reaction conditions and straightforward work-up. acs.orgresearchgate.net

Another innovative approach is the copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization of 1,11-diynes, which provides access to complex fused heterocyclic systems. acs.org While not yet applied directly to 5,6,7,8-Tetrahydroquinazolin-6-ol, this strategy opens up new possibilities for creating diverse and complex analogs.

Future efforts in this area are likely to focus on:

The development of one-pot, multi-component reactions to increase atom economy and reduce synthetic steps.

The use of novel catalytic systems, including transition metals and organocatalysts, to improve reaction efficiency and stereoselectivity.

The exploration of flow chemistry techniques for safer, more scalable, and automated synthesis of tetrahydroquinazoline (B156257) libraries.

These advancements will be crucial for the rapid and cost-effective generation of diverse compound libraries for biological screening.

Exploration of New Biological Targets and Mechanisms of Action for the Tetrahydroquinazoline Scaffold

In silico screening has been a valuable tool in identifying potential biological targets for the tetrahydroquinazoline scaffold. Molecular docking studies have predicted that derivatives of this scaffold may exhibit high binding affinity towards several essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). researchgate.netnih.gov These findings suggest a potential role for these compounds as novel antitubercular agents. researchgate.netnih.gov

Furthermore, in silico analysis has also indicated a high inhibitory activity of some tetrahydroquinazoline derivatives against β-glucosidase, pointing towards a potential new scaffold for the development of antidiabetic therapies. researchgate.netnih.gov Other studies have explored the potential of tetrahydroquinazoline derivatives as inhibitors of acetylcholine (B1216132) esterase, which could be relevant for the treatment of Alzheimer's disease.

Future research will likely involve:

Experimental validation of the predicted biological targets through in vitro and in vivo assays.

Mechanism of action studies to elucidate how these compounds interact with their targets at a molecular level.

Broader screening of tetrahydroquinazoline libraries against a wider range of biological targets to uncover new therapeutic applications.

Design and Synthesis of Advanced Analogs with Tailored Biological Profiles

The design and synthesis of advanced analogs with specific, tailored biological profiles is a key area for future research. This involves understanding the structure-activity relationships (SAR) of the tetrahydroquinazoline scaffold. For example, in the context of retinoic acid receptor (RAR) agonists, studies on related 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives have shown that specific substitutions can lead to selectivity for the RARα receptor and potent cell-differentiating activity. researchgate.net

Similarly, scaffold hopping and bioisosteric replacement are powerful strategies for optimizing lead compounds. In the development of HIV-1 reverse transcriptase inhibitors, the isosteric replacement of a thiophene (B33073) ring with a quinazolinone core in a series of thienopyrimidinones led to a new class of highly active allosteric inhibitors. nih.gov This highlights the potential for modifying the tetrahydroquinazoline scaffold to improve potency and selectivity.

Future directions in this area will include:

Systematic SAR studies to identify the key structural features responsible for biological activity and selectivity.

Rational drug design based on the three-dimensional structures of target proteins to create analogs with improved binding affinity and pharmacokinetic properties.

The synthesis of chimeric molecules that combine the tetrahydroquinazoline scaffold with other pharmacophores to create multi-target ligands or compounds with novel mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of novel compounds, including those based on the 5,6,7,8-tetrahydroquinazoline scaffold. jddtonline.infoijirt.org These computational tools can be applied at various stages of the drug discovery pipeline. jddtonline.infojsr.org

ML models, such as random forests, can be trained to predict the biological activity of nitrogen heterocycles based on their chemical structures. nih.govresearchgate.net For instance, ML models have been successfully used to predict the presence of nitrogen heterocycles in bio-oil and to forecast the biological activity of aromatase inhibitors. nih.govnih.govacs.org These models can rapidly screen large virtual libraries of tetrahydroquinazoline derivatives to identify promising candidates for synthesis and biological testing. nih.gov

Generative AI models can design novel molecular structures with desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This can accelerate the lead optimization process by suggesting novel analogs that are more likely to be successful in preclinical and clinical development.

Future applications of AI and ML in this field will likely involve:

The development of more accurate and predictive QSAR models for tetrahydroquinazoline derivatives.

The use of deep learning and generative models to design novel tetrahydroquinazoline-based compounds with tailored polypharmacology.

The integration of AI with automated synthesis platforms to create a closed-loop system for rapid compound design, synthesis, and testing.

Investigation into Broader Pharmacological Space of Substituted Tetrahydroquinazolines

The quinazoline (B50416) scaffold is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antihypertensive effects. nih.govresearchgate.net This suggests that the 5,6,7,8-tetrahydroquinazoline scaffold may also possess a broad spectrum of biological activities waiting to be explored.

Recent studies on related tetrahydroquinoline derivatives have shown their potential as mTOR inhibitors for cancer therapy. nih.govresearchgate.net Specifically, the incorporation of trifluoromethyl and morpholine (B109124) moieties into the tetrahydroquinoline scaffold significantly enhanced selectivity and potency against mTOR. nih.govresearchgate.net

Future research should focus on:

High-throughput screening of diverse libraries of substituted tetrahydroquinazolines against a wide panel of biological targets.

Phenotypic screening to identify compounds that produce a desired physiological effect without a preconceived target.

Exploration of novel therapeutic areas for tetrahydroquinazoline derivatives beyond the currently identified applications.

By systematically exploring the pharmacological space of this versatile scaffold, researchers can unlock its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6,7,8-tetrahydroquinazolin-6-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Mannich reactions using cyclohexanone, aromatic aldehydes, and urea/thiourea derivatives in ethanol under reflux. Catalytic KOH (3 mmol) is added, and the reaction is monitored by TLC (ethyl acetate:toluene = 2:1). Post-reaction, vacuum distillation and acidification with diluted HCl (4:1) yield the product. Mechanochemical grinding methods significantly improve efficiency, achieving 85.2% yield in 3.5 minutes compared to conventional reflux methods (YE = 24.34 vs. 0.72) .

Q. How are the structural and spectroscopic characteristics of this compound validated?

  • Methodological Answer : Characterization involves IR spectroscopy for functional groups (e.g., NH stretch at ~3222 cm⁻¹, C=O at ~1708 cm⁻¹) and ¹H-NMR (DMSO-d₆) to confirm cyclohexane ring protons (δ 1.01–1.71) and aromatic substituents. Elemental analysis and mass spectrometry further validate molecular weight and purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Derivatives exhibit antimicrobial and antimalarial activity, tested via MIC assays against Mycobacterium tuberculosis and Plasmodium falciparum. Anticancer potential is assessed using cell viability assays (e.g., MTT) against human cancer lines. β-glucosidase inhibition assays (IC₅₀ values) indicate potential for diabetes therapeutics .

Advanced Research Questions

Q. How can DFT calculations elucidate the antioxidant activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries to calculate bond dissociation energies (BDEs) and ionization potentials (IPs) for H-atom transfer or electron donation mechanisms. Substituents like electron-donating groups (e.g., -OCH₃) enhance radical scavenging, as shown in derivatives 7b and 6d with superior antioxidant activity .

Q. What structural modifications enhance its inhibitory potency against dihydrofolate reductase (DHFR)?

  • Methodological Answer : Introducing bulky substituents (e.g., trimethoxybenzyl) at the C6 position improves DHFR binding affinity. Enzymatic assays (IC₅₀ measurements) using recombinant human and Pneumocystis carinii DHFR reveal selectivity. X-ray crystallography of inhibitor-enzyme complexes identifies key interactions, such as hydrogen bonding with active-site residues (e.g., Asp27 in hDHFR) .

Q. How does continuous-flow reactor technology optimize large-scale synthesis?

  • Methodological Answer : Automated flow reactors enable precise control of temperature, residence time, and reagent stoichiometry. For example, coupling Mannich and cyclization steps in a single flow system reduces side reactions. Real-time HPLC monitoring adjusts parameters dynamically, achieving >90% purity and scalability to kilogram quantities .

Q. What mechanistic insights explain the aromatization/isomerization of its derivatives under physiological conditions?

  • Methodological Answer : Aromatization of tetrahydroquinazoline derivatives is studied via UV-Vis spectroscopy and HPLC under simulated physiological pH (7.4). Isomerization pathways (e.g., keto-enol tautomerism) are mapped using ¹³C-NMR and computational modeling (Gaussian09). Stability studies in plasma correlate metabolic degradation with bioactivity loss .

Notes

  • Structural Confirmation : Cross-validate CAS numbers and substituent positions (e.g., 6-ol vs. 4-ol isomers) using spectral databases like SciFinder .
  • Ethical Compliance : Biological testing must follow institutional guidelines for antimicrobial (CLSI) and cytotoxicity (ISO 10993-5) assays.

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